

Ossamycin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ossamycin**

Cat. No.: **B1233878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrocyclic polyketide natural product first isolated from *Streptomyces hygroscopicus* var. *ossamyceticus*.^[1] As a member of the 22- to 26-membered macrocyclic polyketide family, which also includes the well-studied oligomycins and rutamycins, **ossamycin** has garnered significant interest within the scientific community.^{[2][3]} Its complex chemical architecture, featuring a 24-membered macrolide ring, a distinctive 6,6-spiroketal, and a 5-membered hemiketal ring system, presents a fascinating subject for chemical and biological investigation.^{[4][5]} Attached to this intricate aglycone is the rare deoxyamino sugar, L-**osksamine**.^[2]

This technical guide provides a comprehensive overview of the chemical structure and properties of **Ossamycin**, including its physical and biological characteristics. Detailed experimental protocols for its structural elucidation and key biological assays are also presented, along with visualizations of its mechanism of action and biosynthetic pathway.

Chemical Structure and Properties

Ossamycin is a structurally complex molecule with the molecular formula C49H85NO14 and a molar mass of 912.212 g·mol⁻¹.^[1] Its IUPAC name is (1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2R)-2-

hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one.[1] The absolute stereochemistry of **Ossamycin** has been determined through single-crystal X-ray diffraction studies.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Ossamycin** is provided in the table below. While specific experimental data for some properties like melting point and specific rotation are not readily available in the public domain, computed values provide useful estimates.

Property	Value	Source
Molecular Formula	C ₄₉ H ₈₅ NO ₁₄	[1]
Molar Mass	912.212 g·mol ⁻¹	[1]
Appearance	Not Reported	
Melting Point	Not Reported	
Solubility	Not Reported	
Specific Rotation	Not Reported	
XLogP3	4.7	[6]

Biological Properties and Activity

Ossamycin exhibits potent antifungal and cytotoxic activities, which are attributed to its function as a powerful inhibitor of the F0 component of mitochondrial F1F0-ATPase.[1] This inhibition of the proton channel of ATP synthase disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death. Due to this mechanism, **Ossamycin** has been identified as one of the most selective cytotoxic agents against the 60 human cancer cell lines in the National Cancer Institute's screen.[1]

Cytotoxicity

The cytotoxic effects of **Ossamycin** against various human cancer cell lines are summarized below. The IC₅₀ values represent the concentration of **Ossamycin** required to inhibit the growth of 50% of the cell population.

Cell Line	Cancer Type	IC50 (μM)
Various	60 human cancer cell lines	Highly active (top 0.1% of 37,000 compounds)

Specific IC50 values for individual cell lines are not consistently reported in publicly available literature.

Antifungal Activity

Ossamycin's inhibition of mitochondrial ATPase also accounts for its significant antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal Species	MIC (μg/mL)
Various pathogenic fungi	Potent activity

Specific MIC values against a range of pathogenic fungi are not consistently reported in publicly available literature.

Experimental Protocols

The structural elucidation of **Ossamycin** was a significant undertaking that relied on a combination of spectroscopic and crystallographic techniques. The following sections detail the generalized experimental protocols for these key analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the atoms within the **Ossamycin** molecule.

Methodology:

- Sample Preparation: A purified sample of **Ossamycin** (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

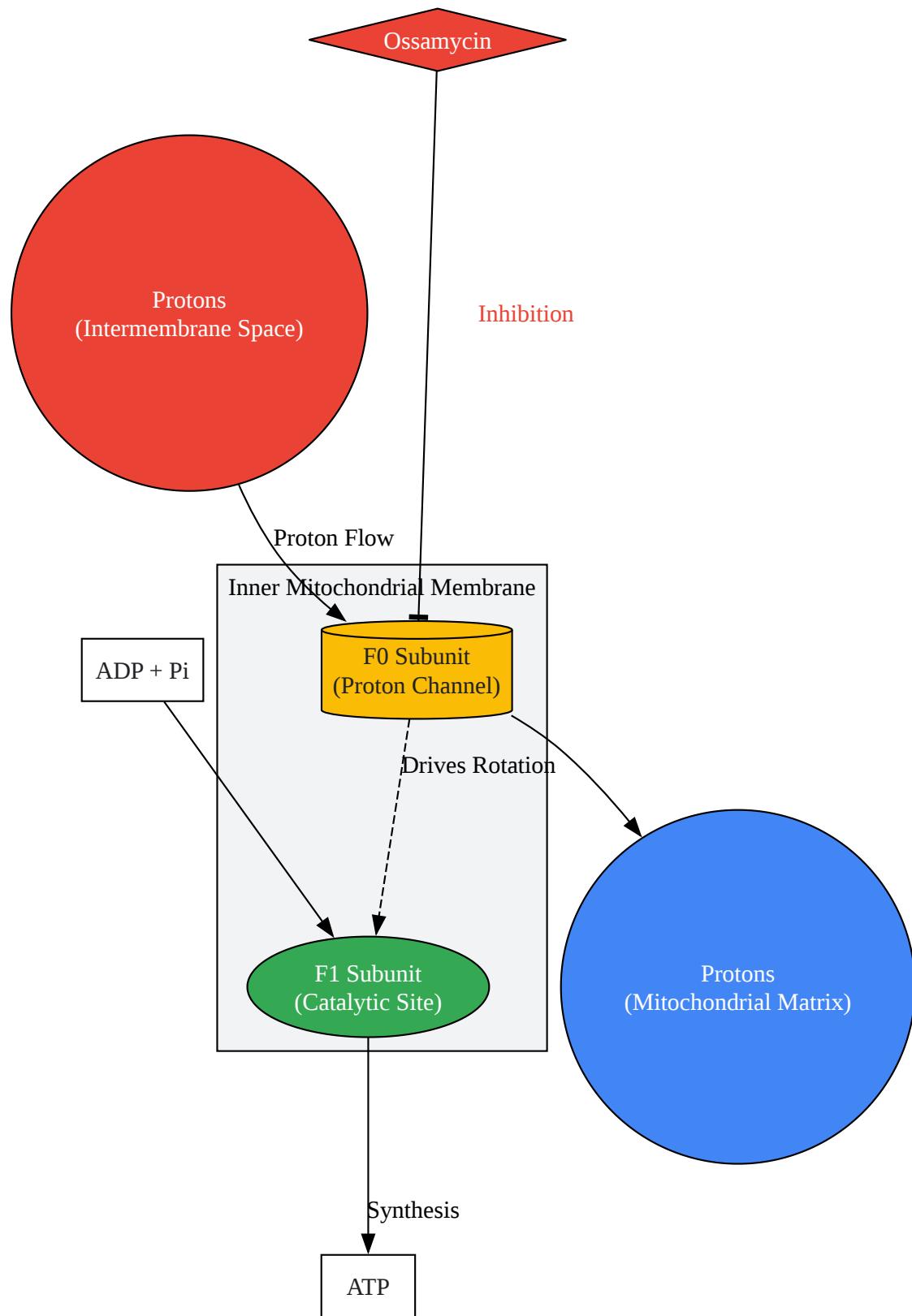
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
 - 1D NMR: ^1H NMR to identify the proton environments and ^{13}C NMR to identify the carbon environments.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for assembling the molecular fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.
- Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete structure of **Ossamycin**, including the relative stereochemistry of its numerous chiral centers.

Single-Crystal X-ray Diffraction

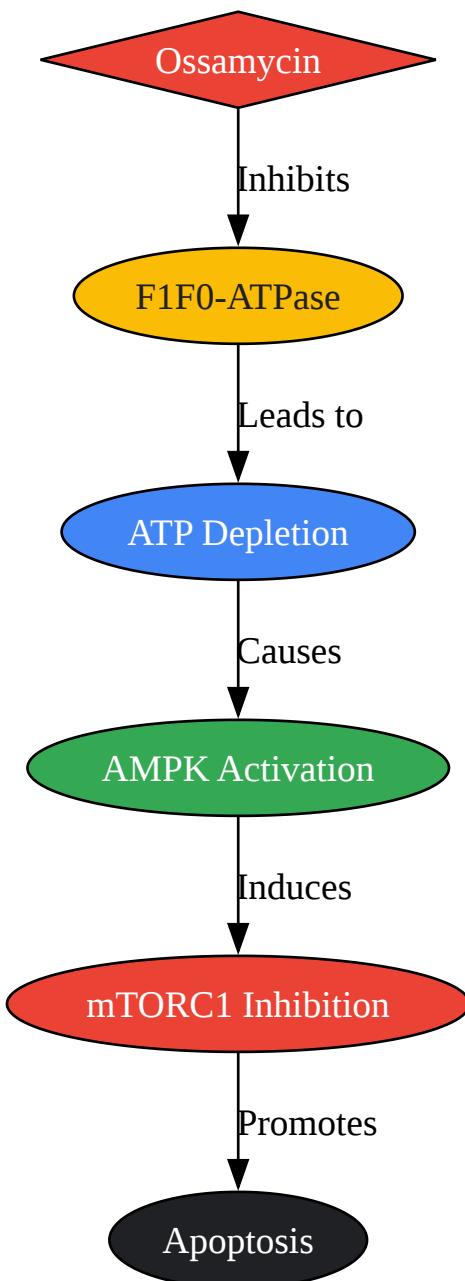
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.

Methodology:

- Crystallization: Single crystals of **Ossamycin** suitable for X-ray diffraction are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction


pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

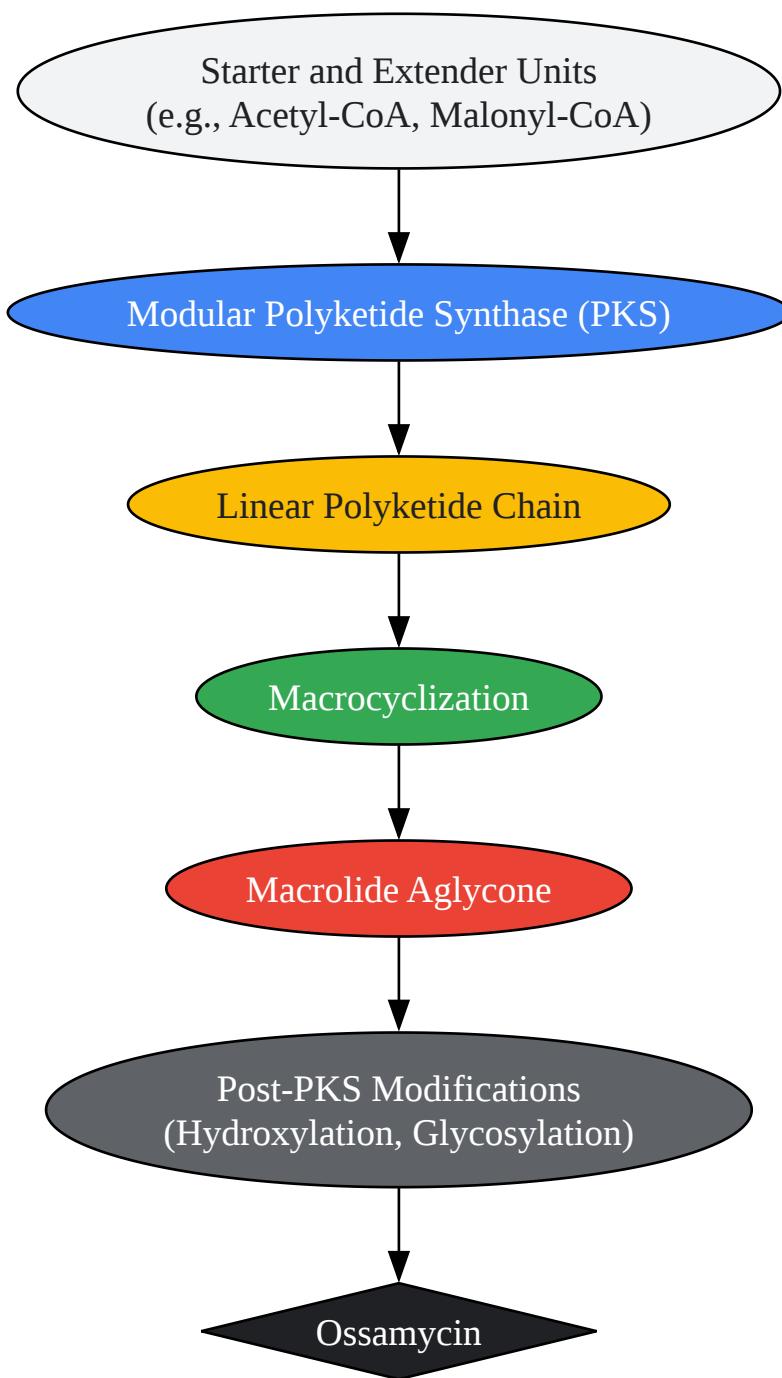
- Structure Solution and Refinement:


- The diffraction data is processed to determine the unit cell dimensions and space group.
- The initial phasing of the diffraction data is performed to generate an initial electron density map.
- A molecular model of **Ossamycin** is built into the electron density map.
- The model is refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral reagents.

Signaling Pathways and Mechanism of Action

The primary molecular target of **Ossamycin** is the F1F0-ATPase (ATP synthase) located in the inner mitochondrial membrane. By binding to the F0 subunit, **Ossamycin** blocks the flow of protons through the channel, which is essential for the rotation of the enzyme's central stalk and the subsequent synthesis of ATP from ADP and inorganic phosphate.

[Click to download full resolution via product page](#)


The disruption of ATP synthesis has profound downstream effects on cellular signaling pathways, particularly those sensitive to the cell's energy status. One of the key pathways affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. A reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling. This can lead to the induction of apoptosis (programmed cell death).

[Click to download full resolution via product page](#)

Biosynthesis of Ossamycin

The biosynthesis of **Ossamycin** is a complex process involving a modular polyketide synthase (PKS) system. The macrocyclic backbone is assembled from precursor units, followed by a series of post-PKS modifications including hydroxylations and the attachment of the L-ossamine sugar. A unique feature of **Ossamycin**'s biosynthesis is the programmed iteration on its modular PKS, where one module is used for two consecutive extension cycles.

[Click to download full resolution via product page](#)

Conclusion

Ossamycin remains a molecule of significant interest due to its potent and selective biological activity. Its complex structure and mechanism of action provide a rich platform for further research in medicinal chemistry and chemical biology. This technical guide has summarized the current knowledge on the chemical structure and properties of **Ossamycin**, providing a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies to fully elucidate its pharmacological profile and potential therapeutic applications are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the spiroketal-macrolide ossamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ossamycin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233878#chemical-structure-and-properties-of-ossamycin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com